molecular formula C10H20N2O3S B8111278 Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide

Cat. No.: B8111278
M. Wt: 248.34 g/mol
InChI Key: SXQQJBJBNJZEHR-AEJSXWLSSA-N
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Description

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide is a complex organic compound with a unique structure that combines elements of pyrano and pyridin frameworks

Properties

IUPAC Name

N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-2-16(13,14)12-9-7-11-6-8-4-3-5-15-10(8)9/h8-12H,2-7H2,1H3/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQQJBJBNJZEHR-AEJSXWLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CNCC2C1OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N[C@@H]1CNC[C@H]2[C@@H]1OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrano and pyridin precursors, followed by a series of functional group transformations to introduce the ethanesulfonamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar pyridin framework and are known for their biological activity.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a related structure and are used in medicinal chemistry.

Uniqueness

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide is unique due to its combination of pyrano and pyridin elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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